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molecular formula C8H3Cl2NO6 B8763123 2,5-Dichloro-3-nitrobenzene-1,4-dicarboxylic acid CAS No. 77350-06-2

2,5-Dichloro-3-nitrobenzene-1,4-dicarboxylic acid

Cat. No. B8763123
M. Wt: 280.01 g/mol
InChI Key: NSJLYUXYIKYXDM-UHFFFAOYSA-N
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Patent
US04252979

Procedure details

0.0008 moles of 2,5-dichloro-3-nitro-terephthalic acid were refluxed for 1 hour in 0.334 moles of dimethyl formamide (DMF), after which time the reaction mixture was flash evaporated to remove most of the DMF. To the residue was added 60 ml of water with agitation, and an orange precipitate formed which was filtered off and washed. The precipitate was dissolved in approximately 50 ml of saturated sodium bicarbonate solution, refiltered and then extracted with chloroform. The aqueous phase was acidified with 10% hydrochloric acid to complete precipitation, and the resulting precipitate was filtered, washed and dried to give an 85% crude yield of 2,5-dichloro-3-nitro-benzoic acid. Subsequent GLC analysis showed it to be 95.8% pure--thus, the yield of the process was 79.5% of theoretical.
Quantity
0.0008 mol
Type
reactant
Reaction Step One
Quantity
0.334 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9](C(O)=O)[C:8]([Cl:17])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CN(C)C=O>>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([Cl:17])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0.0008 mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl
Name
Quantity
0.334 mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove most of the DMF
ADDITION
Type
ADDITION
Details
To the residue was added 60 ml of water with agitation
CUSTOM
Type
CUSTOM
Details
an orange precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in approximately 50 ml of saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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